

Spectroscopic Analysis of Dimethyl 5-chloroisophthalate: A Technical Guide

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Compound of Interest

Compound Name: **Dimethyl 5-chloroisophthalate**

Cat. No.: **B1346161**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Dimethyl 5-chloroisophthalate** (CAS No: 20330-90-9), a compound of interest in various chemical and pharmaceutical research fields. The following sections present its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. While experimental mass spectrometry data is available, the NMR and IR data are predicted based on established principles of substituent effects on the parent molecule, dimethyl isophthalate. This guide also includes detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for **Dimethyl 5-chloroisophthalate** are summarized in the tables below for easy reference and comparison.

Mass Spectrometry Data (Experimental)

The mass spectrum for **Dimethyl 5-chloroisophthalate** was obtained from the NIST Mass Spectrometry Data Center. The spectrum exhibits a characteristic fragmentation pattern for an aromatic ester containing a chlorine atom.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
228	65	[M]+• (Molecular ion, ^{35}Cl)
230	21	[M+2]+• (Isotope peak, ^{37}Cl)
197	100	[M - OCH ₃] ⁺
169	45	[M - COOCH ₃] ⁺
134	30	[C ₇ H ₃ ClO] ⁺
103	25	[C ₇ H ₄ O] ⁺

¹H NMR Spectroscopic Data (Predicted)

The following ¹H NMR data are predicted for a solution in CDCl₃, with TMS as the internal standard. The predictions are based on the known spectrum of dimethyl isophthalate and the established substituent chemical shift (SCS) effects of a chlorine atom on a benzene ring.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.60	t	~1.6	1H	H-2
~8.20	d	~1.6	2H	H-4, H-6
~3.95	s	-	6H	2 x -OCH ₃

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR data are based on a CDCl₃ solution. The chemical shifts are referenced to TMS.

Chemical Shift (δ , ppm)	Assignment
~165.5	C=O
~134.8	C-5 (C-Cl)
~134.0	C-2
~131.5	C-1, C-3
~129.0	C-4, C-6
~52.8	-OCH ₃

Infrared (IR) Spectroscopy Data (Predicted)

The predicted significant IR absorption bands for **Dimethyl 5-chloroisophthalate** are listed below. These are based on characteristic frequencies for aromatic esters and halogenated aromatic compounds.

Frequency (cm ⁻¹)	Intensity	Vibration Type
3100-3000	Medium	Aromatic C-H Stretch
2960-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1730-1715	Strong	C=O Stretch (Ester)
1600, 1450	Medium-Strong	Aromatic C=C Bending
1300-1200	Strong	C-O Stretch (Ester)
800-600	Strong	C-Cl Stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These represent standard procedures for the analysis of solid organic compounds like **Dimethyl 5-chloroisophthalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of **Dimethyl 5-chloroisophthalate** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[1][2] A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm).[3] The solution is then transferred into a high-quality 5 mm NMR tube.[1]
- Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve the best possible resolution.
- ^1H NMR: A standard one-dimensional proton NMR experiment is run. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR experiment is performed. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method): A small amount of solid **Dimethyl 5-chloroisophthalate** (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4] A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The IR spectrum of the sample is then acquired by passing an infrared beam through the thin film.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

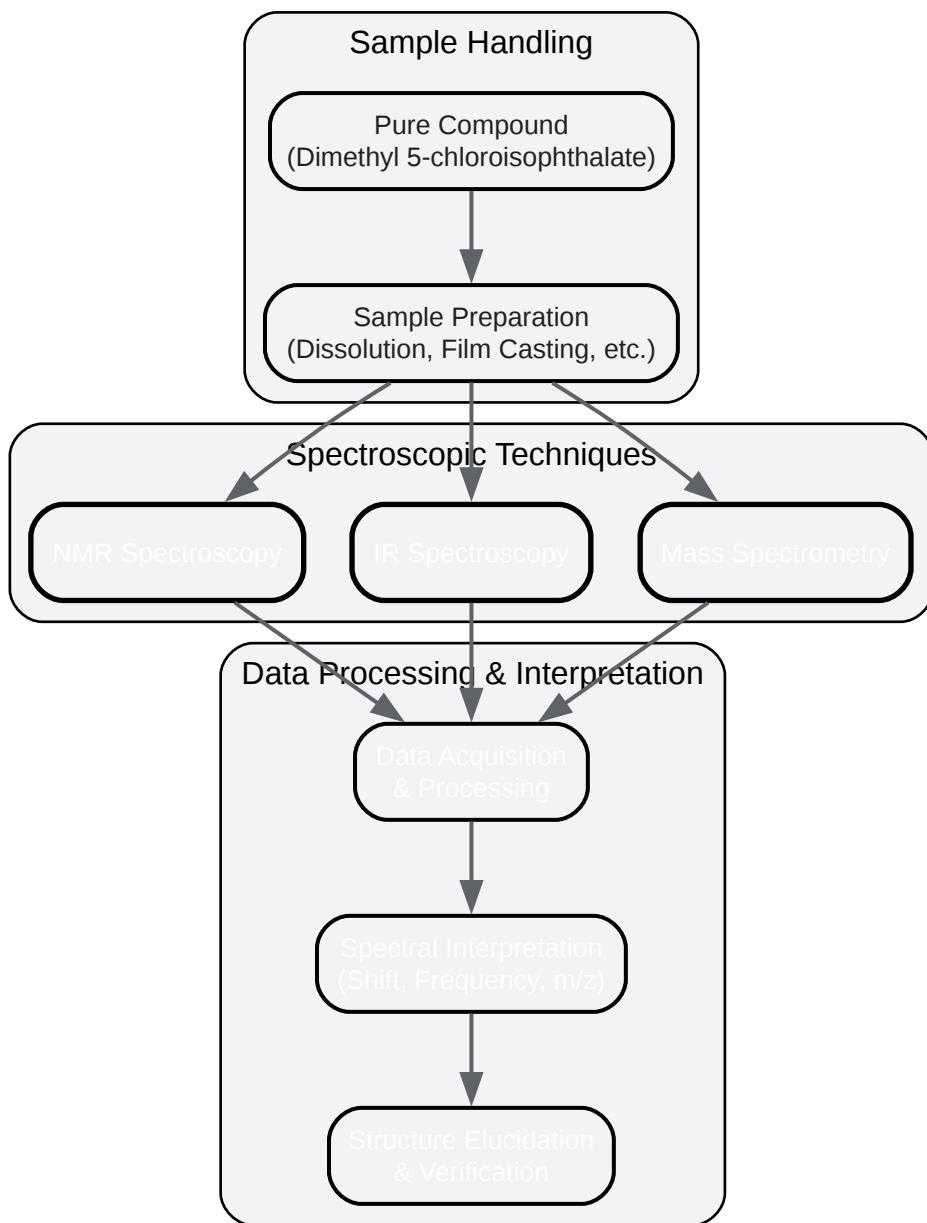
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). For solid analysis, the sample is heated in a vacuum to induce vaporization.
- Ionization: The gaseous sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion ($M^{+\bullet}$).^{[5][6]}
- Mass Analysis: The newly formed ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.^[6]
- Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .^[5] The most intense peak is designated as the base peak and is assigned a relative intensity of 100%.^[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis of an Organic Compound

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Caption: Workflow of Spectroscopic Analysis.

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